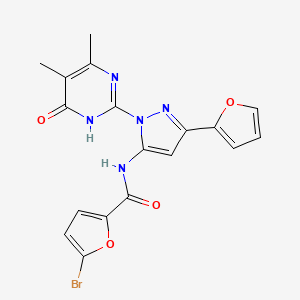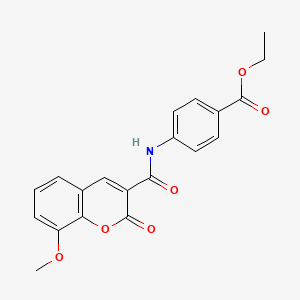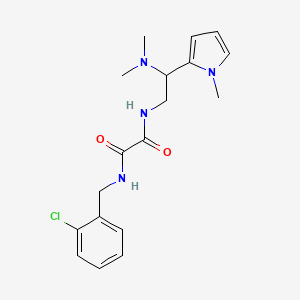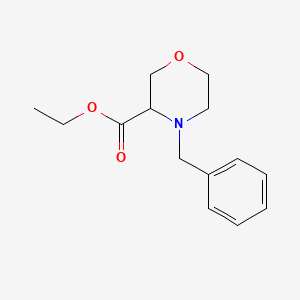![molecular formula C11H11N5OS B2463013 2-Metoxi-5-(3-metil[1,2,4]triazolo[3,4-b][1,3,4]tiadiazol-6-il)anilina CAS No. 879058-43-2](/img/structure/B2463013.png)
2-Metoxi-5-(3-metil[1,2,4]triazolo[3,4-b][1,3,4]tiadiazol-6-il)anilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline” is a compound that contains a triazole moiety . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . This compound is used in the preparation of pyridazines, which are heterodimeric cytokines modulators for the treatment of diseases .
Synthesis Analysis
Triazoles are commonly synthesized through the union of a great potential synthetic substances consistently in laboratories around the world . The synthesis of triazolothiadiazine and its derivatives has been compiled in the latest synthetic approaches . The systematic modification of the 3 and 6 positions has been performed for the optimization of the lead compound .Molecular Structure Analysis
The structure of triazolothiadiazine is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles are determined by their structure. They are five-membered heterocycles with three nitrogen atoms and two carbon atoms .Aplicaciones Científicas De Investigación
Agentes Antituberculosos
MTTA ha llamado la atención debido a su potencial como agente antituberculoso. Los investigadores han explorado sus efectos inhibitorios sobre la deshidrogenasa de shikimato, una enzima crucial involucrada en la biosíntesis del corismato. Al dirigirse a esta enzima, MTTA podría contribuir al desarrollo de nuevos fármacos anti-TB de nueva generación .
Propiedades Anticancerígenas
La síntesis de derivados de MTTA ha llevado a investigaciones sobre su actividad citotóxica contra células cancerosas. Específicamente, los estudios han evaluado su impacto en las líneas celulares de cáncer de mama. Estos hallazgos sugieren que los derivados de MTTA pueden ser prometedores como posibles agentes anticancerígenos .
Investigación Proteómica
MTTA se utiliza en la investigación proteómica, donde los científicos estudian la expresión, función e interacciones de proteínas. Su estructura única lo hace valioso para sondear interacciones proteína-proteína, modificaciones postraduccionales y localización de proteínas .
Química Medicinal
Los investigadores han explorado MTTA como un andamiaje para el diseño de nuevos compuestos con potencial terapéutico. Al modificar su estructura química, pretenden crear derivados optimizados para dianas biológicas específicas, como enzimas o receptores .
Mecanismo De Acción
Direcciones Futuras
The future directions for the study of “2-Methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline” and similar compounds include the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Propiedades
IUPAC Name |
2-methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5OS/c1-6-13-14-11-16(6)15-10(18-11)7-3-4-9(17-2)8(12)5-7/h3-5H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCVKDWUDAJYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dimethyl-6-(3-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2462930.png)




![N-([2,2'-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2462936.png)
![N-(benzoyloxy)-N-{[5-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2462937.png)


![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2462941.png)
![(2,4-dimethylphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2462942.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2462953.png)